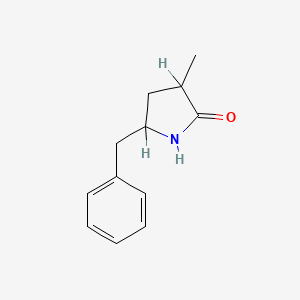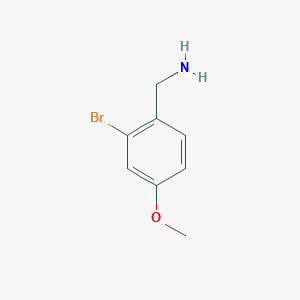![molecular formula C14H19NO2S B1661919 5-(2-エチルヘキシル)-4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオン CAS No. 1231160-82-9](/img/structure/B1661919.png)
5-(2-エチルヘキシル)-4H-チエノ[3,4-c]ピロール-4,6(5H)-ジオン
説明
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機光起電デバイス(OPV)
この化合物は、OPVで使用される共役ポリマーの合成における重要な構成要素として役立ちます。 その強い電子吸引性は、バンドギャップを低くし、太陽光の吸収を増加させるのに役立ち、これは効率的な太陽エネルギー変換に不可欠です .
電界効果トランジスタ(FET)
有機エレクトロニクス分野では、このチエノピロールジオン誘導体は、FETにおける半導体ポリマーの電荷輸送特性を強化するために使用されます。 これにより、電気性能が向上し、フレキシブルでウェアラブルな電子デバイスに適しています .
エレクトロクロミックデバイス
可逆的な酸化還元反応を起こす能力があるため、この化合物はエレクトロクロミック材料の開発に使用されます。 これらの材料は、電気刺激によって色が変化し、スマートウィンドウや低エネルギーディスプレイ技術に用途があります .
光触媒
この化合物の光物理的特性により、光触媒用途の候補となります。 ポリマーフレームワークに組み込むことで、光駆動化学変換を促進することができ、これは環境修復やグリーンケミストリープロセスにおいて貴重です .
エネルギー貯蔵
ポリマーハイドロゲルへの組み込みが、エネルギー貯蔵用途で検討されています。 これらのハイドロゲルは、電気化学特性が向上しており、スーパーキャパシタやバッテリーでの使用に適しています .
生体医用デバイス
この化合物から誘導されたポリマーの電気伝導率と生体適合性は、生体医用デバイスでの使用を可能にします。 バイオセンサー、薬物送達システム、組織工学足場など、特定の用途に合わせて調整できます .
センシング技術
このチエノピロールジオンユニットを含むポリマーは、特定のセンシング機能を備えるように設計できます。 応答性の電気特性により、化学センサーやバイオセンサーの製造に使用されています .
有機発光ダイオード(OLED)
この化合物は、電子を効率的に輸送できるため、OLED材料の開発に役立ちます。 より高い輝度、優れた効率、およびより長い寿命を持つデバイスの作成に貢献します .
作用機序
Target of Action
The primary target of 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (also known as Diketopyrrolopyrrole or DPP) is the electron transport chain in photovoltaic devices . It acts as a donor-acceptor in conjugated polymers, playing a crucial role in the charge transportation process .
Mode of Action
DPP interacts with its targets by facilitating charge separation and recombination . It enables similar charge separation time to other materials used in solar cells, but the amount of nongeminate recombination is different . Specifically, it slows down the second-order recombination much less than other materials .
Biochemical Pathways
In the context of photovoltaic devices, DPP affects the electron transport pathway . It contributes to the formation of low band gap donor-acceptor conjugated polymers, which are crucial for the device’s performance .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DPP, we can discuss its solubility and stability . DPP shows exceptional solubility in common organic solvents and displays thermal stability at high temperatures .
Result of Action
The action of DPP results in distinct color changes in the visible and near-infrared regions upon oxidation . Moreover, it has favorable switching properties, such as rapid response speed and high optical contrast and coloration efficiency . These properties make DPP an outstanding candidate for electrochromic applications .
Action Environment
The action, efficacy, and stability of DPP can be influenced by environmental factors. For instance, the solid polymers of DPP are stable against photoirradiation, while solutions undergo rapid photodecomposition . The photostability of DPP is much higher compared to other similar compounds .
特性
IUPAC Name |
5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)7-15-13(16)11-8-18-9-12(11)14(15)17/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDQMLVTDTSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CSC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736674 | |
| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231160-82-9 | |
| Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does EHTPD typically play in organic semiconductor materials?
A: EHTPD is frequently employed as an electron-accepting unit in the construction of donor-acceptor (D-A) conjugated polymers for organic solar cells [, , ]. Its electron-withdrawing properties arise from the combination of the thieno[3,4-c]pyrrole-4,6-dione core and the alkyl side chain, which influences solubility and film morphology.
Q2: How does incorporating EHTPD into a terpolymer affect the performance of all-polymer solar cells?
A: Research has shown that incorporating EHTPD alongside methyl thiophene-3-carboxylate (3MT) into a terpolymer with a 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene donor backbone (Ter-3MTTPD) leads to enhanced performance in all-polymer solar cells []. This improvement is attributed to broader complementary absorption, efficient charge transfer, and robust morphology in the active layer when blended with an acceptor polymer like 2,7-bis(2-hexyldecyl)-4-(selenophen-2-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-Se).
Q3: Can EHTPD be used in the design of near-infrared (NIR) emitting polymers for PLED applications?
A: While EHTPD itself doesn't emit in the NIR region, it can be strategically incorporated into copolymers to modulate the optical properties. Research demonstrates that a high band gap polymer like poly[3,3′‐ditetradecyl‐2,2′‐bithiophene‐5,5′‐diyl‐alt‐5‐(2‐ethylhexyl)‐4H‐thieno[3,4‐c]pyrrole‐4,6(5H)‐dione‐1,3‐diyl] (P2TTPD) utilizing EHTPD can serve as a host for a low bandgap NIR fluorophore []. This architecture allows for efficient energy and charge transfer to the NIR emitting units, leading to pure NIR emission in PLED devices.
Q4: Are there established synthetic procedures for EHTPD and its derivatives?
A: Yes, efficient synthetic protocols for EHTPD and similar molecules have been developed, often utilizing microwave-assisted synthesis for improved reaction times and yields [, ]. The synthesis often involves readily available starting materials and can be easily scaled up for research purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


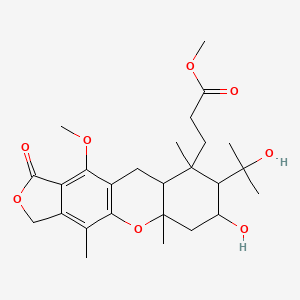
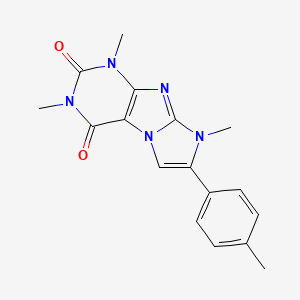
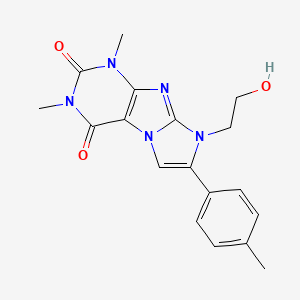

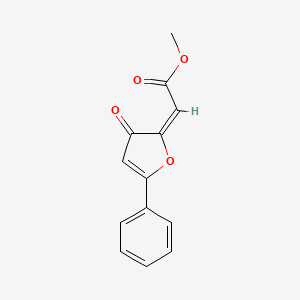


![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)
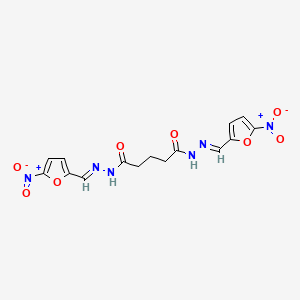

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)
